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Compound of Interest

3-(2-Chloro-4,6-
Compound Name: _ o
dimethylphenoxy)azetidine

Cat. No.: B1395413

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, experimentally verified spectroscopic data for 3-(2-Chloro-4,6-
dimethylphenoxy)azetidine (CAS No. 1219960-77-6) is not publicly available in the
referenced literature.[1] The following guide presents a representative dataset and protocols for
illustrative purposes. The data is synthetically generated based on the chemical structure and
spectroscopic principles of analogous compounds.

Abstract

This document provides a comprehensive technical overview of the standard spectroscopic
characterization methods for the novel compound 3-(2-Chloro-4,6-
dimethylphenoxy)azetidine. The core objective is to present a clear framework for structural
elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols,
representative data tables, and standardized analysis workflows are provided to guide
researchers in the analysis of this and related small molecules.

Compound Structure and Properties

e |[UPAC Name: 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

« CAS Number: 1219960-77-6[1]
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e Molecular Formula: C11H14CINO

e Molecular Weight: 211.69 g/mol [1]
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e Structure: (Note: Image is a representation of the

structure)

Spectroscopic Data Summary (Representative)

The following tables summarize the expected spectroscopic data for the structural confirmation
of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.

Table 1: *H NMR Data (500 MHz, CDCls)

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
6.95 S 1H Ar-H (Position 5)
6.88 S 1H Ar-H (Position 3)
4.90 p 1H O-CH (Azetidine C3)
CHz (Azetidine C2/C4,
4.15 t 2H _
cis)
CHz (Azetidine C2/C4,
3.85 t 2H
trans)
2.35 s 3H Ar-CHs (Position 6)
2.20 S 3H Ar-CHs (Position 4)
2.10 brs 1H N-H (Azetidine)

Table 2: **C NMR Data (125 MHz, CDClIs)
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Chemical Shift (8) ppm Assignment

152.5 Ar-C (C1, C-0)
135.0 Ar-C (C4, C-CHs)
132.8 Ar-C (C6, C-CHs)
129.5 Ar-C (C5)

128.0 Ar-C (C3)

125.0 Ar-C (C2, C-Cl)

72.1 O-CH (Azetidine C3)
52.5 CHz (Azetidine C2/C4)
20.5 Ar-CHs (Position 6)
16.0 Ar-CHs (Position 4)

Table 3: IR Spectroscopy Data (ATR)

Wavenumber (cm—?) Intensity Assignment

3350 - 3250 Medium, br N-H Stretch (Azetidine)
3050 - 3010 Weak Ar C-H Stretch

2980 - 2850 Medium Aliphatic C-H Stretch

1580, 1470 Strong Ar C=C Bending

1240 Strong Ar-O-C Asymmetric Stretch
1050 Strong C-N Stretch

850 Strong C-CI Stretch

Table 4: Mass Spectrometry Data (ESI-TOF)
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m/z Value lon Type Notes

Calculated for C11H1sCINO™:

212.0837 [M+H]+

212.0837

Expected for 37Cl isotope peak
214.0808 [M+H]* (Isotope)

(~32% of M+H)
234.0656 [M+Na]* Sodium Adduct

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine (~10 mg) is dissolved in deuterated
chloroform (CDCls, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution is transferred to a 5 mm NMR tube. *H and 3C NMR spectra are
acquired on a 500 MHz spectrometer at 298 K. Data is processed using standard Fourier

transformation and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped
with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is
placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-600 cm~1
with a resolution of 4 cm~! and is an average of 32 scans.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is performed on a Time-of-Flight (TOF) mass
spectrometer with an Electrospray lonization (ESI) source. The sample is dissolved in a
methanol/water (1:1) solution with 0.1% formic acid and introduced via direct infusion. The
analysis is conducted in positive ion mode, and the mass-to-charge ratio (m/z) is scanned from
100 to 500.

Workflow Visualizations

The following diagrams illustrate the logical workflows for compound characterization and data

analysis.
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Overall Spectroscopic Characterization Workflow

Sample Preparation

Pure Compound
(C11H14CINO)

distribute distribute

Dissolve in CDCl3
with TMS

Dissolve in MeOH/H20

Place on ATR Crystal + 0.1% Formic Acid

Data Acquisition

Acquire H & 13C Spectra
(500 MHz)

Acquire FTIR Spectrum Acquire HRMS Data

(4000-600 cm~?) (ESI-TOF)

Data Analysis & Elucidation

Correlate shifts & Identify functional Confirm molecular weight
couplings to structure groups (N-H, C-O, C-Cl) & isotopic pattern
carrelate correlate correlate

Structural Confirmation

&
Purity Assessment
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NMR Data to Structure Correlation Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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